molecular formula C16H22BNO3 B13924462 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acrylamide

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acrylamide

Cat. No.: B13924462
M. Wt: 287.2 g/mol
InChI Key: DPSGFCICIXQPMX-UHFFFAOYSA-N
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Description

N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide is a chemical compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide typically involves the reaction of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with propenamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C16H22BNO3/c1-6-14(19)18-11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-10H,1,11H2,2-5H3,(H,18,19)

InChI Key

DPSGFCICIXQPMX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C=C

Origin of Product

United States

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